molecular formula C32H41NO9 B13844865 Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester

Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester

Cat. No.: B13844865
M. Wt: 583.7 g/mol
InChI Key: FETBIPXTQOAEAM-YWFYEGQRSA-N
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Description

Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is a chemical compound used primarily in proteomics research. It is a derivative of Nateglinide, a drug used for the treatment of type 2 diabetes. The molecular formula of this compound is C32H41NO9, and it has a molecular weight of 583.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester involves the acylation of Nateglinide with Beta-D-glucuronic acid benzyl ester. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism. This modulation leads to improved insulin secretion and glucose uptake, thereby helping to regulate blood sugar levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is unique due to its specific chemical structure, which allows it to be used as an intermediate in the production of Nateglinide metabolites. This makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C32H41NO9

Molecular Weight

583.7 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylate

InChI

InChI=1S/C32H41NO9/c1-19(2)22-13-15-23(16-14-22)29(37)33-24(17-20-9-5-3-6-10-20)30(38)42-32-27(36)25(34)26(35)28(41-32)31(39)40-18-21-11-7-4-8-12-21/h3-12,19,22-28,32,34-36H,13-18H2,1-2H3,(H,33,37)/t22?,23?,24-,25+,26+,27-,28+,32+/m1/s1

InChI Key

FETBIPXTQOAEAM-YWFYEGQRSA-N

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O

Origin of Product

United States

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